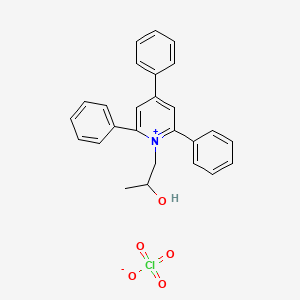

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

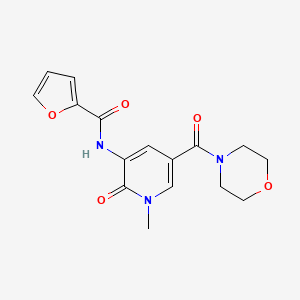

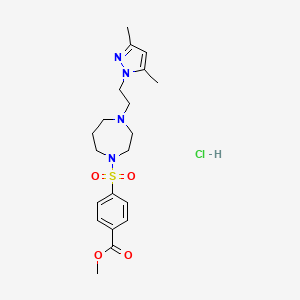

“1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate” is a complex organic compound. It contains a pyridinium core, which is a type of organic compound with a six-membered ring containing two nitrogen atoms, and three phenyl groups attached to it . It also contains a 2-hydroxypropyl group, which is a common functional group in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, hyperbranched N-(2-hydroxypropyl)methacrylamides have been synthesized for transport and delivery in pancreatic cell lines . Another study synthesized quaternary ammonium salts using microwave-assisted synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple phenyl rings and a pyridinium core. Two-dimensional 1H-NMR has been used to determine the intra-molecular interactions of similar compounds .

科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis of Isocyanates : Katritzky, Lewis, and Nie (1979) demonstrated that 2,4,6-triphenylpyrylium perchlorate can convert hydrazides into 1-amidopyridinium perchlorates, which are further deprotonated to free pyridinium 1-acylimines. These acylimines undergo thermolysis to yield 2,4,6-triphenylpyridine and corresponding isocyanates, providing a practical synthetic method for isocyanates (Katritzky, Lewis, & Nie, 1979).

- Reactions with Active Methylene Compounds : Shibuya (1979) studied the reaction of 2,4,6-triphenyl-1,3-thiazinylium perchlorate with various active methylenes, leading to diverse products such as 3-cyano-2,4,6-triphenylpyridine and 1-mercapto-1,3-diphenyl-4,4-dicyanobutadiene (Shibuya, 1979).

Luminescence and Spectral Studies

- Luminescence-Spectral Characteristics : Aldoshin et al. (1981) found significant differences in the luminescence characteristics of 1-(2-hydroxyphenyl)- and 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium perchlorates at various temperatures, with anomalies in the Stokes shift of fluorescence attributed to changes in the molecular structure in the excited state (Aldoshin et al., 1981).

Electrocatalysis and Hydrogen Evolution Reaction

- Electrocatalysis in Hydrogen Evolution Reaction : Dolganov et al. (2019) explored the electrocatalytic activity of 2,4,6-triphenylpyridine and 2,4,6-triphenylpyrillium perchlorate in the hydrogen evolution reaction (HER), revealing significant catalytic activity of 2,4,6-triphenylpyridine in the presence of strong acids (Dolganov et al., 2019).

Extraction-Spectrophotometric Applications

- Determination of Niobium : Aznárez et al. (1985) utilized 1,2,4,6-tetraphenylpyridinium perchlorate in the spectrophotometric determination of niobium, extracting the niobium-thiocyanate complex into toluene from hydrochloric acid (Aznárez et al., 1985).

Catalysis in Organic Synthesis

- Efficient Synthesis of Biscoumarins and Bisindoles : Shirini, Esmaeeli-Ranjbar, and Seddighi (2014) used Poly(4-vinylpyridinium) perchlorate as a solid acid catalyst for synthesizing bis(indolyl)methanes and 3,3'-(arylmethylene)bis(4-hydroxycoumarins), highlighting its recyclability and high efficiency (Shirini, Esmaeeli-Ranjbar, & Seddighi, 2014).

特性

IUPAC Name |

1-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-2-ol;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24NO.ClHO4/c1-20(28)19-27-25(22-13-7-3-8-14-22)17-24(21-11-5-2-6-12-21)18-26(27)23-15-9-4-10-16-23;2-1(3,4)5/h2-18,20,28H,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDGVNQEPCRKFB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)